molecular formula C9H10ClN3 B3167422 4-Chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 919278-25-4

4-Chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B3167422
CAS No.: 919278-25-4
M. Wt: 195.65 g/mol
InChI Key: QTMDSMZZOKWMBJ-UHFFFAOYSA-N
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Description

4-Chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine is a chlorinated pyrrolopyrimidine compound. It is known for its potential applications in various fields, including medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core with a chlorine atom at the 4th position and an isopropyl group at the 5th position.

Mechanism of Action

Target of Action

The primary target of 4-Chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine is the enzyme DNA gyrase . This enzyme plays a crucial role in bacterial DNA replication, making it an effective target for antibacterial drugs .

Mode of Action

This compound interacts with its target by binding to the DNA gyrase enzyme . This binding prevents the enzyme from breaking down the bacterial DNA, thereby inhibiting bacterial growth . The compound also has antimycobacterial activity due to its ability to bind to the enzyme RNA polymerase .

Biochemical Pathways

It is known that the inhibition of dna gyrase disrupts dna replication, leading to the death of the bacteria .

Pharmacokinetics

The compound’s molecular weight of 15357 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The result of the action of this compound is the inhibition of bacterial growth. By binding to DNA gyrase, the compound prevents the breakdown of bacterial DNA, effectively stopping DNA replication and leading to the death of the bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Preparation Methods

The synthesis of 4-Chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the preparation might start with the formation of a pyrrole derivative, followed by chlorination and subsequent cyclization to form the pyrrolo[3,2-d]pyrimidine core. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

4-Chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki coupling, to form more complex molecules.

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

4-Chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and biological activities.

Properties

IUPAC Name

4-chloro-5-propan-2-ylpyrrolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-6(2)13-4-3-7-8(13)9(10)12-5-11-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMDSMZZOKWMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC2=C1C(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30844191
Record name 4-Chloro-5-(propan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30844191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919278-25-4
Record name 4-Chloro-5-(propan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30844191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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